BenchChemオンラインストアへようこそ!

N-(4-(4-chlorophenyl)thiazol-2-yl)-2-(methylthio)benzamide

Medicinal Chemistry Lead Optimization SAR

N-(4-(4-chlorophenyl)thiazol-2-yl)-2-(methylthio)benzamide (CAS 575500-23-1) is a synthetic small-molecule belonging to the 1,3-thiazol-2-yl substituted benzamide class, with molecular formula C₁₇H₁₃ClN₂OS₂ and a monoisotopic mass of 360.0158 Da. The compound features a 4-(4-chlorophenyl)thiazole pharmacophore linked via an amide bridge to a 2-(methylthio)phenyl ring, yielding a computed XLogP3 of 4.9 and a topological polar surface area of 95.5 Ų.

Molecular Formula C17H13ClN2OS2
Molecular Weight 360.87
CAS No. 575500-23-1
Cat. No. B2742794
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-(4-chlorophenyl)thiazol-2-yl)-2-(methylthio)benzamide
CAS575500-23-1
Molecular FormulaC17H13ClN2OS2
Molecular Weight360.87
Structural Identifiers
SMILESCSC1=CC=CC=C1C(=O)NC2=NC(=CS2)C3=CC=C(C=C3)Cl
InChIInChI=1S/C17H13ClN2OS2/c1-22-15-5-3-2-4-13(15)16(21)20-17-19-14(10-23-17)11-6-8-12(18)9-7-11/h2-10H,1H3,(H,19,20,21)
InChIKeySUOPJZMEDVCFAM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4-(4-Chlorophenyl)thiazol-2-yl)-2-(methylthio)benzamide (CAS 575500-23-1): Procurement-Relevant Identity and Class Profile


N-(4-(4-chlorophenyl)thiazol-2-yl)-2-(methylthio)benzamide (CAS 575500-23-1) is a synthetic small-molecule belonging to the 1,3-thiazol-2-yl substituted benzamide class, with molecular formula C₁₇H₁₃ClN₂OS₂ and a monoisotopic mass of 360.0158 Da [1]. The compound features a 4-(4-chlorophenyl)thiazole pharmacophore linked via an amide bridge to a 2-(methylthio)phenyl ring, yielding a computed XLogP3 of 4.9 and a topological polar surface area of 95.5 Ų [1]. This structural class has been the subject of broad patent coverage, including Bayer AG's UA-120382-C2 (priority 2014) directed to 1,3-thiazol-2-yl substituted benzamides as P2X3 receptor modulators for neurogenic disorders [2]. The 2-methylthio substitution pattern distinguishes this compound from its positional isomers and may influence both target engagement and physicochemical properties relative to other members of the benzamide-thiazole series.

Why In-Class Thiazole Benzamide Analogs Cannot Be Interchanged with CAS 575500-23-1 for Target-Based Research


Substitution of N-(4-(4-chlorophenyl)thiazol-2-yl)-2-(methylthio)benzamide (CAS 575500-23-1) with a closely related thiazole benzamide analog carries substantial risk of altered biological outcome due to positional sensitivity of the methylthio substituent. Even the shift from the 2-(methylthio) to the 3-(methylthio) positional isomer can reorient the benzamide carbonyl geometry and alter hydrogen-bonding capacity to the target, as demonstrated in structure–activity relationship (SAR) studies of N-(thiazol-2-yl)-benzamide series where small substituent migrations produced order-of-magnitude differences in target affinity [1]. Furthermore, the methylthio group at the ortho position introduces steric and electronic effects distinct from the sulfone or sulfonamide analogs commonly profiled in the Bayer P2X3 patent family [2]. Without matched comparative data confirming functional equivalence, generic interchange within this class cannot be assumed to preserve either potency or selectivity profile.

Quantitative Differentiation Evidence for CAS 575500-23-1 vs. Structural Analogs: A Comparator-Anchored Analysis


Positional Isomer Differentiation: 2-(Methylthio) vs. 3-(Methylthio) Benzamide Substitution and Predicted Physicochemical Impact

The 2-(methylthio) benzamide substitution of CAS 575500-23-1 confers a computed XLogP3 of 4.9 and topological polar surface area (TPSA) of 95.5 Ų [1]. Compared with the para-substituted isomer N-(4-(4-chlorophenyl)thiazol-2-yl)-4-(methylthio)benzamide, the ortho-methylthio group introduces steric hindrance adjacent to the amide carbonyl bond, restricting rotational freedom (rotatable bond count: 4 for both isomers, but with qualitatively different torsional profiles) and potentially altering the presentation of the amide NH as a hydrogen-bond donor [1]. In the class-level SAR of N-(thiazol-2-yl)-benzamide analogs at the Zinc-Activated Channel (ZAC), even minor substituent repositioning produced significant shifts in antagonist potency, underscoring that positional isomers cannot be presumed equipotent without direct testing [2].

Medicinal Chemistry Lead Optimization SAR

Differentiation from Sulfone/Sulfonamide Analogs in the P2X3 Patent Space: Functional Group Identity at the Benzamide Ring

CAS 575500-23-1 bears a 2-(methylthio) substituent (–SMe) on the benzamide ring, in contrast to the sulfone (–SO₂R) and sulfonamide (–SO₂NR₂) benzamides extensively exemplified in Bayer's 1,3-thiazol-2-yl substituted benzamide patent family (UA-120382-C2, priority 2014) targeting the P2X3 receptor for neurogenic disorders [1]. The methylthio group is a neutral, lipophilic substituent (Hammett σₚ ≈ 0.00 for –SMe) with distinct metabolic liability and potential for oxidative bioactivation to a sulfoxide/sulfone, whereas sulfonamide-bearing analogs present a strongly electron-withdrawing, polar functionality (σₚ ≈ 0.62 for –SO₂NH₂) that fundamentally alters both pharmacokinetic behavior and hydrogen-bonding capacity at the target [2]. No head-to-head P2X3 potency data comparing –SMe vs. –SO₂R analogs has been publicly disclosed in the patent [1].

Neurogenic Disorders P2X3 Receptor Pain Research

Differentiation from 4-(4-(4-Chlorophenyl)thiazol-2-ylamino)phenol (SKI-II): Kinase Target Space and Selectivity Profile Divergence

SKI-II (4-(4-(4-chlorophenyl)thiazol-2-ylamino)phenol, CAS 312636-16-1) is a well-characterized sphingosine kinase inhibitor (SK1 IC₅₀ = 0.5 μM; SK2 IC₅₀ = 45–78 μM) with demonstrated selectivity over ERK2, PI3K, and PKCα at concentrations up to 60 μM [1]. CAS 575500-23-1 shares the 4-(4-chlorophenyl)thiazole core but differs fundamentally in three respects: (1) an amide rather than amine linker to the benzamide/benzene ring; (2) a 2-(methylthio)benzamide rather than a 4-hydroxyphenyl moiety; and (3) a benzamide carbonyl that introduces both hydrogen-bond acceptor capacity and conformational constraints absent in SKI-II [2]. These structural differences are sufficient to redirect target engagement away from sphingosine kinase; published SAR for thiazole benzamide series indicates protein kinase RET, ZAC, and P2X3 as alternative target classes for this chemotype [3][4].

Kinase Inhibition Sphingosine Kinase Cancer Research

Metabolic Oxidation Liability of 2-(Methylthio) Group as a Prodrug or Soft-Drug Design Handle Differentiating from Sulfone/Sulfonamide Congeners

The 2-(methylthio) (–SMe) group of CAS 575500-23-1 is susceptible to cytochrome P450-mediated S-oxidation to the corresponding sulfoxide (–SOMe) and sulfone (–SO₂Me), a metabolic pathway well documented for methylthio-substituted aromatics [1]. This introduces a metabolic liability not shared by sulfone- or sulfonamide-substituted analogs from the Bayer P2X3 patent family, which are already in a higher oxidation state [2]. In the related 4-(substituted)thiazole-2-amide antiviral series, 2-(methylthio)-N-(4-(naphthalen-2-yl)thiazol-2-yl)nicotinamide (compound 1) demonstrated anti-Chikungunya virus activity (EC₅₀ = 0.6 μM), confirming that the methylthio motif is compatible with cellular target engagement in thiazole-amide chemotypes [3]. The oxidation-sensitive –SMe group may be exploited as a prodrug handle (sulfoxide activation) or, conversely, may require metabolic stabilization depending on the intended application [1].

Drug Metabolism Prodrug Design ADMET

Best-Fit Application Scenarios for CAS 575500-23-1 Based on Evidenced Differentiation


Structure–Activity Relationship (SAR) Expansion of P2X3 Receptor Antagonist Chemotypes Beyond Sulfonamide Series

CAS 575500-23-1 is best deployed as a tool compound for exploring the SAR tolerance of the P2X3 receptor (or related targets in the Bayer patent family) to neutral, lipophilic substituents at the benzamide ortho position. Because the majority of compounds exemplified in UA-120382-C2 bear polar sulfone or sulfonamide groups [1], the 2-(methylthio) variant allows interrogation of whether a less polar, thioether substituent can maintain target affinity while altering physicochemical and permeability properties. This is directly relevant to laboratories engaged in hit-to-lead optimization of P2X3 antagonists for pain or neurogenic bladder disorders.

Metabolic Probe for Thioether-to-Sulfoxide/Sulfone Bioactivation Studies in the Thiazole-Benzamide Series

The 2-(methylthio) group of CAS 575500-23-1 provides an intrinsic metabolic probe for assessing CYP450-mediated S-oxidation within the thiazole-benzamide scaffold [2]. Researchers can use this compound in hepatocyte or microsomal incubation studies to determine the rate and extent of sulfoxide/sulfone formation, thereby benchmarking the metabolic stability of the thioether series against pre-oxidized sulfone analogs. Such data are critical for deciding whether to advance methylthio-substituted leads or to prioritize sulfone congeners from the outset.

Kinase Profiling Selectivity Panel Anchor Point for RET and Related Tyrosine Kinase Chemotypes

Based on class-level evidence that N-(thiazol-2-yl)-benzamide derivatives can engage RET kinase and other tyrosine kinases [3], CAS 575500-23-1 may serve as a structurally distinct anchor point in kinase selectivity panels. Its ortho-methylthio substitution differentiates it from the para-substituted and amine-linked analogs more commonly screened. Procurement of this specific compound enables inclusion of a 2-(methylthio) benzamide representative in broad kinase profiling campaigns, helping to deconvolute whether any observed kinase inhibition is scaffold-driven or substituent-dependent.

Antiviral Lead-Hopping Starting Point Leveraging the 2-(Methylthio)thiazole Amide Pharmacophore

The recent identification of 2-(methylthio)-N-(4-(naphthalen-2-yl)thiazol-2-yl)nicotinamide as a Chikungunya virus inhibitor (EC₅₀ = 0.6 μM) establishes the 2-(methylthio)thiazole amide motif as a viable antiviral pharmacophore [4]. CAS 575500-23-1, bearing the same methylthio-thiazole-amide architecture with a 4-chlorophenyl substitution at the thiazole 4-position rather than naphthalen-2-yl, serves as a structural analog for lead-hopping SAR studies. Direct comparison of these two compounds can map the antiviral tolerance to aryl substitution at the thiazole 4-position.

Quote Request

Request a Quote for N-(4-(4-chlorophenyl)thiazol-2-yl)-2-(methylthio)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.